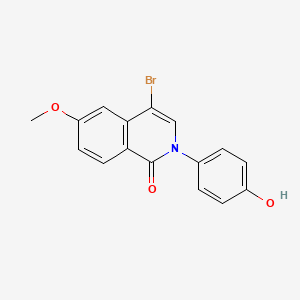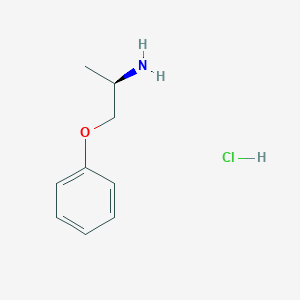
(2R)-1-phenoxypropan-2-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-phenoxypropan-2-aminehydrochloride is a chiral amine compound with a phenoxy group attached to the second carbon of the propane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-phenoxypropan-2-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with ®-1-phenoxy-2-propanol.
Amination: The hydroxyl group of ®-1-phenoxy-2-propanol is converted to an amine group through a substitution reaction using reagents such as ammonia or an amine source under suitable conditions.
Hydrochloride Formation: The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-phenoxypropan-2-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
(2R)-1-phenoxypropan-2-aminehydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-1-phenoxypropan-2-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and the amine functionality play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-1-phenoxypropan-2-aminehydrochloride: The enantiomer of the compound with similar properties but different biological activity.
1-phenoxy-2-propanol: The precursor in the synthesis of (2R)-1-phenoxypropan-2-aminehydrochloride.
Phenoxypropanamines: A class of compounds with similar structures but varying substituents on the phenoxy group.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds. This makes it valuable in applications where chirality plays a crucial role, such as in drug development and asymmetric synthesis.
Propiedades
Fórmula molecular |
C9H14ClNO |
|---|---|
Peso molecular |
187.66 g/mol |
Nombre IUPAC |
(2R)-1-phenoxypropan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-8(10)7-11-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/t8-;/m1./s1 |
Clave InChI |
PJLPIMLERDDFLC-DDWIOCJRSA-N |
SMILES isomérico |
C[C@H](COC1=CC=CC=C1)N.Cl |
SMILES canónico |
CC(COC1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








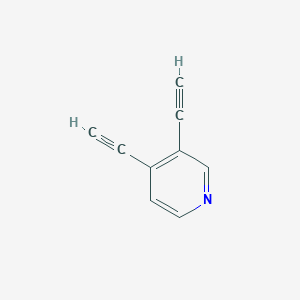
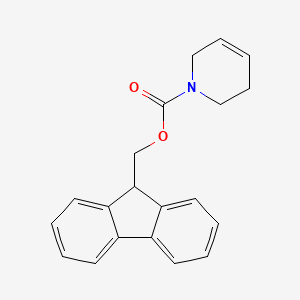
![9,10-Anthracenedione, 1-chloro-8-[(2-hydroxyethyl)amino]-](/img/structure/B13125355.png)
![1,4,5,8-Tetraamino-2,6-bis[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13125358.png)
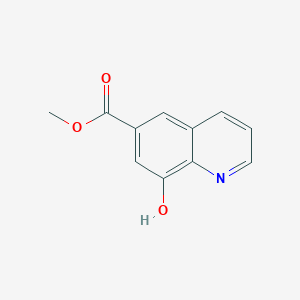
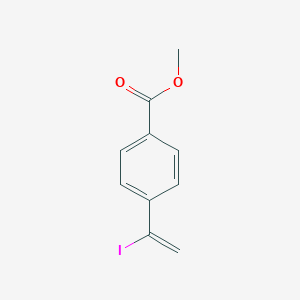
![4,7-Dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B13125371.png)
